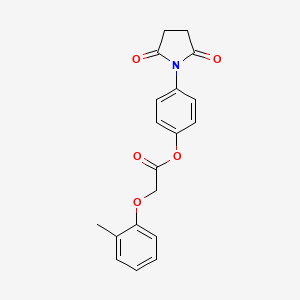![molecular formula C12H17N5 B5784517 5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile, commonly known as AZA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. AZA is a heterocyclic compound that contains a pyrazole ring, a nitrile group, and an azepane ring.
科学的研究の応用
AZA has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemistry, and materials science. In medicinal chemistry, AZA has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. AZA has also been investigated for its potential as an antifungal and antibacterial agent. In agrochemistry, AZA has been studied for its potential use as a herbicide and insecticide. In materials science, AZA has been investigated for its potential use in the development of organic semiconductors.
作用機序
The exact mechanism of action of AZA is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and proteins in cells, leading to cell death. AZA has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. AZA has also been shown to inhibit the activity of tubulin, a protein that is essential for cell division.
Biochemical and physiological effects:
Studies have shown that AZA has a range of biochemical and physiological effects. In vitro studies have demonstrated that AZA can induce apoptosis, or programmed cell death, in cancer cells. AZA has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, AZA has been shown to have antifungal and antibacterial properties, with studies demonstrating its ability to inhibit the growth of various fungal and bacterial strains.
実験室実験の利点と制限
AZA has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also some limitations to using AZA in lab experiments. For example, AZA is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, AZA can be difficult to work with due to its low solubility in water and other solvents.
将来の方向性
There are several future directions for research on AZA. One area of interest is the development of AZA-based drugs for the treatment of cancer and other diseases. Another area of interest is the development of AZA-based materials for use in electronics and other applications. Additionally, more research is needed to fully understand the mechanism of action of AZA and its potential applications in various fields.
合成法
AZA can be synthesized using various methods, including the reaction of 1-azepanecarbonitrile with 1-methyl-3-oxo-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction yields AZA as a yellow solid with a melting point of 131-133°C. Other methods of synthesis include the reaction of azepanecarbonitrile with 1-methyl-3,5-dioxo-1,2,4-triazolidine, and the reaction of 1-azepanecarbonitrile with 1-methyl-3,5-dioxo-1,2,4-triazolidine-2-thione.
特性
IUPAC Name |
5-[(E)-azepan-1-ylmethylideneamino]-1-methylpyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-16-12(11(8-13)9-15-16)14-10-17-6-4-2-3-5-7-17/h9-10H,2-7H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHDCXFLWGLHSN-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)N=CN2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)/N=C/N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5784437.png)
![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)

![5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5784464.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5784483.png)
![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5784500.png)

![1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
![2-(4-chlorophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one oxime 1-oxide](/img/structure/B5784533.png)
